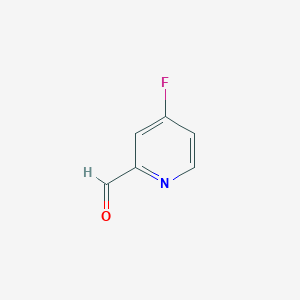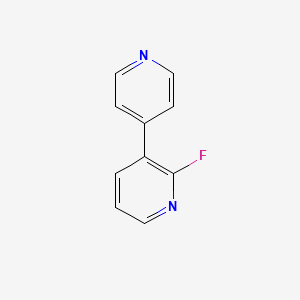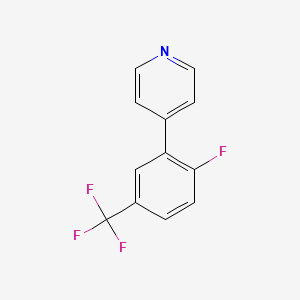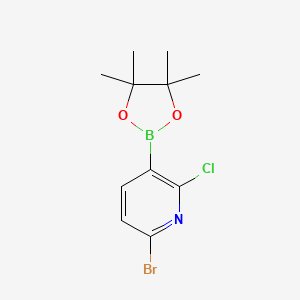![molecular formula C11H13BrN2O2 B1439717 N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 886009-12-7](/img/structure/B1439717.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Descripción general
Descripción
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Molecular Structure Analysis
The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide include a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorescent ATRP Initiator
- Synthesis and Molecular Structure : A study by Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and analyzed it using NMR, FT-IR spectroscopies, and other techniques. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Synthesis and Biological Evaluation
- Anti-Inflammatory Agents : A study synthesized various derivatives from 2-bromo-acetyl derivative (2) with reagents containing thioamide function. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Malaria Treatment Leads
- Phenotypic Hit Optimization : Optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite (Norcross et al., 2019).
Synthesis and Structure-Activity Relationship
- Muscle Relaxant and Anticonvulsant Activities : Evaluation of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Antimicrobial Properties
- Synthesis, Cyclization, and Antimicrobial Properties : Study of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment for antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Anticonvulsant Studies
- Efficacy in Seizure Test Models : Study of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and their potential against generalized seizures (Idris et al., 2011).
Antidiabetic Potential
- Inhibition of α-Glucosidase Enzyme : Synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent anti-diabetic agents (Nazir et al., 2018).
Propiedades
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGJYTXLBJMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



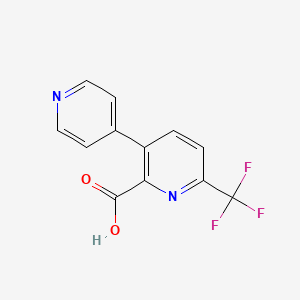


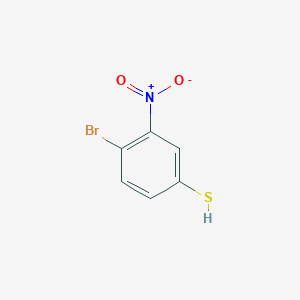
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
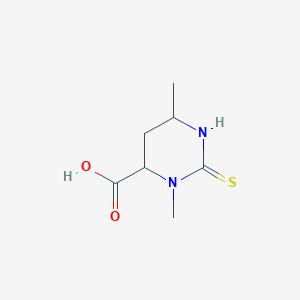
![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
